M-Nifedipine

Descripción general

Descripción

m-Nifedipina: es un bloqueador de los canales de calcio de dihidropiridina ampliamente utilizado en el manejo de enfermedades cardiovasculares como la hipertensión y la angina de pecho . Funciona inhibiendo la entrada de iones calcio en el músculo liso vascular y las células miocárdicas, lo que lleva a la vasodilatación y la reducción de la presión arterial .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de m-Nifedipina típicamente implica la reacción de Hantzsch, que es una reacción de múltiples componentes entre un aldehído, un β-ceto éster y amoníaco o una amina . Las condiciones de reacción a menudo incluyen la reflujo de los reactivos en etanol u otro solvente adecuado.

Métodos de Producción Industrial: En entornos industriales, la m-Nifedipina se produce utilizando una reacción de Hantzsch similar, pero a mayor escala. El proceso implica un control cuidadoso de la temperatura y el pH para garantizar un alto rendimiento y pureza. El producto se purifica luego utilizando técnicas de cristalización o cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones:

Reducción: Se puede reducir a su derivado dihidropiridina correspondiente en condiciones específicas.

Sustitución: La m-Nifedipina puede sufrir reacciones de sustitución nucleofílica, particularmente en los grupos éster.

Reactivos y Condiciones Comunes:

Oxidación: Luz UV y soluciones alcalinas.

Reducción: Gas hidrógeno y un catalizador adecuado.

Sustitución: Nucleófilos como aminas o alcoholes en condiciones básicas.

Principales Productos:

Oxidación: Derivados de nitroso.

Reducción: Derivados de dihidropiridina.

Sustitución: Ésteres o amidas sustituidas.

Aplicaciones Científicas De Investigación

Química: La m-Nifedipina se utiliza como compuesto modelo en el estudio de los bloqueadores de los canales de calcio y sus interacciones con varios receptores .

Biología: Se emplea en la investigación para comprender el papel de los iones calcio en los procesos celulares y la transducción de señales .

Medicina: La m-Nifedipina se estudia ampliamente por sus efectos terapéuticos en el tratamiento de enfermedades cardiovasculares, particularmente la hipertensión y la angina .

Industria: En la industria farmacéutica, la m-Nifedipina se utiliza en el desarrollo de formulaciones de liberación sostenida para mejorar su biodisponibilidad y eficacia terapéutica .

Mecanismo De Acción

La m-Nifedipina ejerce sus efectos bloqueando los canales de calcio tipo L en el músculo liso vascular y las células miocárdicas . Este bloqueo previene la entrada de iones calcio durante la despolarización, reduciendo la resistencia vascular arterial periférica y dilatando las arterias coronarias . Estas acciones conducen a una disminución de la presión arterial y un aumento del suministro de oxígeno al corazón, aliviando la angina .

Comparación Con Compuestos Similares

Compuestos Similares:

- Nicardipina

- Amlodipina

- Felodipina

- Isradipina

- Nimodipina

Comparación: La m-Nifedipina es única entre sus pares debido a su rápido inicio de acción y su corta vida media, lo que la hace adecuada para el manejo agudo de las crisis hipertensivas . Por el contrario, compuestos como la amlodipina tienen un inicio más lento y una duración de acción más larga, lo que los hace más adecuados para el manejo crónico de la hipertensión .

Actividad Biológica

M-Nifedipine is a dihydropyridine calcium channel blocker primarily used in the management of hypertension and angina. Its biological activity encompasses a range of cardiovascular effects, neuroprotective properties, and potential applications in obstetrics. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exerts its pharmacological effects primarily by blocking L-type calcium channels in vascular smooth muscle and cardiac tissue. This leads to:

- Vasodilation : Reduction in peripheral vascular resistance.

- Decreased myocardial oxygen demand : Beneficial for angina patients.

- Neuroprotective effects : Shown to reduce ischemic damage in cerebral tissues.

Blood Pressure Regulation

This compound has been extensively studied for its efficacy in lowering blood pressure. A meta-analysis involving multiple studies highlighted its effectiveness compared to other antihypertensive agents:

| Study Type | Nifedipine Dosage | Reduction in SBP (mmHg) | Reduction in DBP (mmHg) |

|---|---|---|---|

| Randomized Trials | 30 mg daily | 15.9 | 10 |

| Comparative Study | 90 mg daily | 18.5 | 11.2 |

These results indicate that this compound significantly lowers both systolic and diastolic blood pressure compared to placebo and other treatments such as propranolol .

Neuroprotective Properties

Recent studies have shown that this compound can reduce ischemic lesions in animal models. For instance, research demonstrated that administering this compound even after the onset of ischemia led to a significant reduction in brain damage:

- Ischemic Lesion Volume : Reduced by approximately 30% in treated rats compared to controls.

- Mitochondrial Function : Enhanced antioxidant enzyme activities were observed, indicating improved mitochondrial function post-treatment .

Use in Preterm Labor

This compound is also utilized as a tocolytic agent in obstetrics. A systematic review analyzed its efficacy across 26 trials involving over 2,000 women:

| Outcome Measure | Relative Risk (RR) | Confidence Interval (CI) |

|---|---|---|

| Delivery within 7 days | 0.82 | 0.70–0.97 |

| Delivery before 34 weeks | 0.77 | 0.66–0.91 |

| Respiratory distress syndrome | 0.63 | 0.46–0.86 |

| Admission to neonatal intensive care | 0.76 | 0.62–0.93 |

The findings support the use of this compound to delay preterm labor and reduce associated neonatal complications .

Atrial Fibrillation Induction

A case report highlighted an instance where a patient developed atrial fibrillation following this compound administration for preterm labor management. The patient experienced significant palpitations and chest pain shortly after starting the medication, leading to a temporary discontinuation and successful conversion back to sinus rhythm with appropriate management .

Side Effects and Considerations

While this compound is generally well-tolerated, it can cause side effects such as:

- Tachycardia : A common response due to reflex sympathetic activation.

- Hypotension : Especially with initial dosing.

- Gingival Hyperplasia : Notably with chronic use.

Patients are advised to monitor for dizziness or faintness after initiating treatment, particularly with immediate-release formulations .

Propiedades

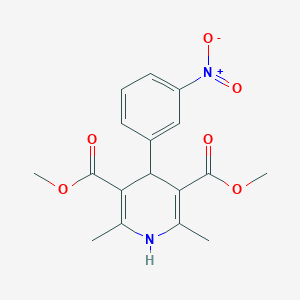

IUPAC Name |

dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-6-5-7-12(8-11)19(22)23/h5-8,15,18H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTRZKAKODSRLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40944479 | |

| Record name | Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21881-77-6 | |

| Record name | m-Nifedipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21881-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Nifedipine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021881776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL 2,6-DIMETHYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8WQO7VQ30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: M-Nifedipine, like its analog Nifedipine, primarily acts as a calcium channel blocker. It selectively binds to L-type voltage-gated calcium channels, particularly those found in vascular smooth muscle and cardiac muscle cells. [, ] This binding inhibits the influx of calcium ions into the cells. [, ]

- Vasodilation: Reduced calcium influx in vascular smooth muscle cells leads to relaxation and widening of blood vessels, lowering blood pressure. [, , , , , , ]

- Reduced cardiac workload: By inhibiting calcium influx in cardiac muscle cells, this compound can decrease myocardial oxygen demand and potentially protect against ischemia-reperfusion injury. [, , ]

A: While the provided research papers do not explicitly state the molecular formula, weight, or specific spectroscopic data for this compound, they consistently describe it as a "dihydropyridine derivative" and an "analog" of Nifedipine. [, , , , , , , ] Based on this information, we can infer that this compound shares a similar core structure with Nifedipine, likely with modifications to the dihydropyridine ring or its substituents. Further research and access to chemical databases would be necessary to obtain the precise structural information.

ANone: The research papers primarily focus on this compound's pharmacological properties and do not provide details on its material compatibility and stability under various conditions. This aspect would require further investigation.

ANone: The available research primarily investigates this compound for its pharmacological properties as a calcium channel blocker. There is no mention of catalytic properties or applications in the provided research papers.

A: While the research papers primarily focus on the pharmacological effects of this compound, one study mentions that this compound is stable when exposed to light, in contrast to Nifedipine which is susceptible to photodegradation. [] This finding suggests that this compound might possess superior formulation stability compared to Nifedipine, potentially simplifying storage and handling procedures.

ANone: The provided research papers primarily focus on preclinical investigations of this compound. Therefore, information regarding SHE regulations and compliance, which are generally established during later stages of drug development and commercialization, is not discussed in these studies.

ANone: Several research papers provide insights into the PK/PD profile of this compound:

- Absorption and Bioavailability: Research in Beagle dogs indicates that this compound, when administered orally, exhibits very low absolute bioavailability. []

- Distribution: Studies in rabbits indicate that this compound is widely distributed in the body. []

- Pharmacodynamics: this compound demonstrates rapid onset of action, with a hypotensive effect observed as early as 1 hour after oral administration in rabbits. [] The duration of action varies depending on the route of administration and dosage. [, ]

- Efficacy: this compound exhibits potent antihypertensive effects in various animal models, including spontaneously hypertensive rats and renovascular hypertensive rats. [, , , , , , ] It also demonstrates protective effects against myocardial ischemia-reperfusion injury in animal models. [, , ]

ANone: The provided research primarily focuses on preclinical investigations using in vitro and in vivo models:

- In vitro studies:

- This compound inhibits angiotensin II-stimulated proliferation and protein synthesis in cultured rabbit aortic smooth muscle cells. []

- This compound demonstrates inhibitory effects on contractile responses in isolated guinea pig atria and coronary vessels, suggesting its calcium channel blocking activity. []

- This compound exhibits similar or stronger inhibitory effects compared to Nifedipine on isolated pig coronary vessel strips. []

- In vivo studies:

- This compound effectively reduces blood pressure in various hypertensive rat models, including spontaneously hypertensive rats (SHR), stroke-prone SHR (SHRsp), and renovascular hypertensive rats (RVHR). [, , , , , , ]

- This compound demonstrates protective effects against myocardial ischemia-reperfusion injury in rat and guinea pig models. [, , , ]

- This compound attenuates Iso-induced myocardial injury in rats. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.